molecular formula C19H17F3N2O5S B2750541 N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide CAS No. 954609-22-4

N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide

Cat. No. B2750541
CAS RN: 954609-22-4
M. Wt: 442.41
InChI Key: NGBSVAMPOFQUDT-UHFFFAOYSA-N
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Description

The compound contains a benzo[d][1,3]dioxol-5-yl group, which is a common motif in many bioactive molecules . It also contains a pyrrolidinone ring, which is a common feature in many pharmaceuticals due to its ability to form hydrogen bonds, and a trifluoromethyl group, which can enhance the metabolic stability and lipophilicity of a molecule .


Molecular Structure Analysis

The benzo[d][1,3]dioxol-5-yl group is a planar aromatic system, which can participate in π-π stacking interactions. The pyrrolidinone ring is a five-membered ring with a carbonyl group, which can act as a hydrogen bond acceptor. The trifluoromethyl group is electron-withdrawing and can influence the electronic properties of the molecule .


Chemical Reactions Analysis

The benzo[d][1,3]dioxol-5-yl group can undergo electrophilic aromatic substitution reactions. The pyrrolidinone ring can participate in various reactions at the carbonyl group, such as reduction or condensation reactions. The trifluoromethyl group is generally stable under most reaction conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a molecule depend on its structure. The presence of the aromatic benzo[d][1,3]dioxol-5-yl group, the polar pyrrolidinone ring, and the trifluoromethyl group suggest that this compound might have a balance of hydrophobic and hydrophilic properties .

Scientific Research Applications

Synthesis and Characterization

N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide is part of a broader class of compounds explored for various biochemical applications. A related study involved the synthesis and characterization of celecoxib derivatives, highlighting their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. These compounds were evaluated for their biological activities, including their effectiveness against human tumor cell lines, demonstrating their potential therapeutic applications (Ş. Küçükgüzel et al., 2013).

Catalytic Applications

Another aspect of research focuses on the catalytic uses of related sulfonamide derivatives. For instance, Cp*Ir(pyridinesulfonamide)Cl pre-catalysts were investigated for the transfer hydrogenation of ketones. This study showcases the versatility of sulfonamide derivatives in catalysis, enabling reactions under mild conditions without the need for additional base or halide abstractors, pointing to the utility of these compounds in green chemistry (A. Ruff et al., 2016).

Antimicrobial and Anticancer Activities

Research into sulfonamide compounds also extends into antimicrobial and anticancer activities. For example, a study on N-Pyridin-3-yl-benzenesulfonamide explored its synthesis and antimicrobial activity, demonstrating significant effects against both Gram-positive and Gram-negative bacteria, suggesting its potential as a basis for developing new antimicrobial agents (A.O. Ijuomah et al., 2022). Similarly, derivatives of benzenesulfonamide have been synthesized and shown to possess anticancer activity, highlighting the role of these compounds in the development of new therapeutic strategies against cancer (B. Żołnowska et al., 2018).

Enzyme Inhibition

Further studies on sulfonamide derivatives include their role in enzyme inhibition, which is crucial for the development of drugs targeting specific physiological processes. One research effort described the inhibition of human carbonic anhydrase isozymes by sulfonamides incorporating various moieties, demonstrating their potential in designing inhibitors for specific isozymes involved in diseases like glaucoma, epilepsy, obesity, and cancer (A. Alafeefy et al., 2015).

Future Directions

Further studies could focus on the synthesis and characterization of this compound, as well as the exploration of its potential biological activities. It would also be interesting to investigate the influence of the trifluoromethyl group on the compound’s properties and activities .

properties

IUPAC Name

N-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-2-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N2O5S/c20-19(21,22)14-3-1-2-4-17(14)30(26,27)23-9-12-7-18(25)24(10-12)13-5-6-15-16(8-13)29-11-28-15/h1-6,8,12,23H,7,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGBSVAMPOFQUDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC3=C(C=C2)OCO3)CNS(=O)(=O)C4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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